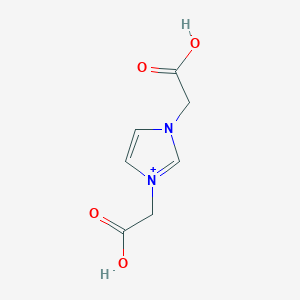

1,3-Bis(carboxymethyl)-1H-imidazole-3-ium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,3-bis(carboxymethyl)imidazolium chloride showcases the compound's role as an effective catalyst in organic synthesis, specifically in the preparation of N-allylanilines through allylic substitution of alcohols with anilines under mild conditions. This metal-free catalytic process emphasizes the compound's efficiency and versatility in facilitating diverse chemical transformations (Albert-Soriano et al., 2018).

Molecular Structure Analysis

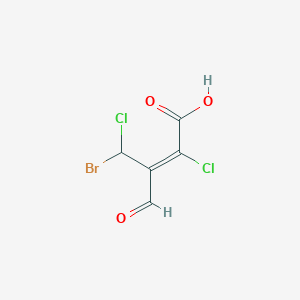

The molecular structure of 1,3-bis(carboxymethyl)imidazolium bromide has been elucidated through X-ray diffraction, FT-IR, and Raman spectroscopy, revealing a symmetric dimer formation via hydrogen bonding between carboxylic groups. This structural arrangement highlights the compound's potential for forming stable complexes and its reactivity towards different anions (Barczyński et al., 2008).

Chemical Reactions and Properties

1,3-Bis(carboxymethyl)imidazolium chloride serves as a sustainable, recyclable, and metal-free ionic catalyst for the Biginelli multicomponent reaction, demonstrating the compound's capability to facilitate reactions among arylaldehydes, 1,3-dicarbonyl compounds, and urea/thiourea to synthesize dihydropyrimidin-2(1H)-ones with high yields. This reactivity profile underscores the compound's applicability in green chemistry and its role in promoting atom economy (Davanagere & Maiti, 2021).

Physical Properties Analysis

The physical and chemical properties of 1,3-bis(carboxymethyl)imidazolium derivatives have been systematically evaluated, revealing their thermal stability, solubility in water, and potential to form hydrophobic or hydrophilic ionic liquids based on the anionic counterpart. These studies provide insights into tailoring the compound's properties for specific applications, such as designing novel solvents (Wang et al., 2016).

Chemical Properties Analysis

The compound exhibits a broad range of chemical reactivities, as demonstrated by its application in the synthesis of N-allylanilines and the Biginelli reaction. Its ability to act as a catalyst for these reactions highlights the compound's chemical versatility and its potential as a sustainable and efficient catalyst in organic synthesis (Albert-Soriano et al., 2018; Davanagere & Maiti, 2021).

Applications De Recherche Scientifique

Molecular Structure and Spectroscopy

1,3-Bis(carboxymethyl)imidazolium bromide has been extensively studied for its molecular structure using X-ray diffraction, FT-IR, and Raman spectroscopy. The research reveals its ability to form symmetric dimers through hydrogen bonding, which could be crucial for understanding molecular interactions in various chemical contexts. These insights are valuable for designing materials with specific optical or structural properties (Barczyński et al., 2008).

Catalysis and Synthesis

The compound is utilized as a metal-free and recyclable catalyst for synthesizing N-allylanilines by allylic substitution of alcohols with anilines. This application underscores its potential in green chemistry, providing an environmentally friendly alternative for catalytic processes. The ability to reuse the catalyst up to 15 cycles without loss of activity highlights its efficiency and sustainability (Albert-Soriano et al., 2018).

Materials Science

A novel application in materials science involves the use of 1,3-bis(carboxymethyl)imidazolium chloride as an electrolyte additive in lithium-ion batteries. Its addition to conventional electrolytes significantly enhances battery performance, demonstrating a 22% higher discharge capacity after 100 cycles compared to cells without the additive. This research points to its potential in improving the safety and efficiency of lithium-ion batteries, addressing major concerns such as material degradation and thermal stability (Chatterjee et al., 2020).

Corrosion Inhibition

The compound has also been investigated for its role as a corrosion inhibitor. Its derivatives have shown remarkable efficiency in protecting mild steel against corrosion, with one of the derivatives achieving an inhibition efficiency of 96.08% at a very low concentration. This application is crucial for industries looking to enhance the durability of steel structures and components by preventing corrosion-related damage (Srivastava et al., 2017).

Optical and Thermal Properties

Research into the optical and thermal properties of 1,3-bis(carboxymethyl)imidazolium nitrate has provided valuable insights into its stability and behavior under various conditions. The analysis of its vibrational spectroscopy and thermal decomposition offers critical data for its application in fields requiring materials with specific thermal and optical characteristics (Liu et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

2-[3-(carboxymethyl)imidazol-3-ium-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c10-6(11)3-8-1-2-9(5-8)4-7(12)13/h1-2,5H,3-4H2,(H-,10,11,12,13)/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLNUXQTQONUMA-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CN1CC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N2O4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(carboxymethyl)-1H-imidazole-3-ium | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1145490.png)